N-Fmoc-L-threonine Allyl Ester
Overview
Description
N-Fmoc-L-threonine Allyl Ester is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The molecular formula of this compound is C22H23NO5, and it has a molecular weight of 381.42 .
Mechanism of Action
Target of Action
N-Fmoc-L-threonine Allyl Ester is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary target is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts by reacting with the amine group of an amino acid to form a carbamate . This reaction introduces the Fmoc group, which serves to protect the amine during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection of the amine group when desired, without disturbing other parts of the molecule .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) . This method is widely used for the synthesis of peptides, which are chains of amino acids linked by amide bonds . The Fmoc group allows for the sequential addition of amino acids to the chain, with each addition followed by the removal of the Fmoc group to expose the next amine for reaction .
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis . By protecting the amine group, the compound allows for the selective addition of amino acids to the peptide chain . After the desired sequence has been assembled, the Fmoc group can be removed to yield the final peptide product .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For instance, the compound is stable under acidic conditions but labile under basic conditions . This property is exploited in peptide synthesis, where a base is used to selectively remove the Fmoc group when desired . The compound’s stability can also be affected by the presence of other reactive groups or conditions in the reaction mixture .
Biochemical Analysis
Biochemical Properties
N-Fmoc-L-threonine Allyl Ester plays a significant role in biochemical reactions. It is a useful carboxy protecting group in the synthesis of various cyclic peptides and glycopeptides
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. Allyl esters like this compound are cleaved quantitatively under mild conditions using a Pd (0) catalyst . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-threonine Allyl Ester typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The hydroxyl group is then protected with an allyl ester. The reaction conditions often involve the use of dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) as solvents and bases, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-threonine Allyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as palladium catalysts for allyl group substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted threonine derivatives.
Scientific Research Applications
N-Fmoc-L-threonine Allyl Ester is extensively used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-serine Allyl Ester: Similar in structure but with a hydroxyl group instead of a methyl group.
N-Fmoc-L-tyrosine Allyl Ester: Contains an aromatic ring in addition to the hydroxyl group.
N-Fmoc-L-cysteine Allyl Ester: Contains a thiol group instead of a hydroxyl group.
Uniqueness
N-Fmoc-L-threonine Allyl Ester is unique due to its specific protective groups that allow for selective deprotection and precise peptide synthesis. Its hydroxyl group provides additional sites for modification, making it versatile in various synthetic applications .
Properties
IUPAC Name |
prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCMMPBFKKXPV-VLIAUNLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467098 | |
Record name | N-Fmoc-L-threonine Allyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136523-92-7 | |
Record name | N-Fmoc-L-threonine Allyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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